cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Description
Properties
Molecular Formula |
C12H20N2O3 |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
tert-butyl (3aS,7aS)-5-oxo-3,3a,4,6,7,7a-hexahydro-2H-pyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-7-6-8-9(14)4-5-10(15)13-8/h8-9H,4-7H2,1-3H3,(H,13,15)/t8-,9-/m0/s1 |
InChI Key |
GBUYMNJLJVTOPZ-IUCAKERBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCC(=O)N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
Based on recent literature and chemical supplier data, the preparation can be summarized as follows:
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | N-Boc Protection | Boc2O, DCM, room temperature | Formation of N-Boc protected cyclic amine |
| 2 | Alkylation/Cyclization | tert-butyl 2-bromoacetate, LDA (Lithium diisopropylamide) | Formation of tert-butyl ester intermediate |
| 3 | Reductive Amination | Benzylamine, sodium triacetoxyborohydride, DCE | Introduction of amine substituent for ring closure |
| 4 | Intramolecular Cyclization | Acid or base catalysis, reflux | Formation of bicyclic octahydro-pyrrolo[3,2-b]pyridine scaffold |
| 5 | Selective Oxidation | Electrochemical anodic oxidation or chemical oxidants | Introduction of 5-oxo group with regioselectivity |
| 6 | Purification | Chromatography (e.g., silica gel column) | Isolation of cis-tert-butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate |
Research Findings on Preparation Techniques
Electrochemical Oxidation: Shono-type anodic oxidation has been highlighted as an effective method to selectively oxidize N-Boc protected cyclic amines to enecarbamates, which can be further transformed into the desired bicyclic ketone structure. This method offers regioselectivity and high yields, minimizing side reactions.
Regio- and Stereoselectivity: Studies demonstrate that oxidation of substituted N-carbamates proceeds with high regioselectivity, favoring less hindered positions, and the stereochemistry of the bicyclic product can be controlled by reaction conditions and substrate design.
Catalyst and Solvent Effects: Use of mild bases, specific solvents (e.g., dichloromethane, 1,2-dichloroethane), and temperature control are critical to achieving high selectivity for the cis-isomer and preventing isomerization or decomposition.
Summary Table of Key Synthetic Parameters
| Parameter | Details | Impact on Synthesis |
|---|---|---|
| Starting Material | Saturated cyclic amines (piperidine/pyrrolidine derivatives) | Determines ring size and substitution pattern |
| Protecting Group | tert-Butyl carbamate (Boc) | Controls nitrogen reactivity and stability |
| Oxidation Method | Electrochemical anodic oxidation or chemical oxidants | Regioselective introduction of ketone group |
| Solvent | Dichloromethane (DCM), 1,2-dichloroethane | Influences reaction rate and selectivity |
| Temperature | 0 °C to room temperature | Affects stereochemical outcome |
| Purification | Silica gel chromatography | Ensures isolation of pure cis-isomer |
| Yield | Typically moderate to high (60-90%) | Dependent on reaction optimization |
Chemical Reactions Analysis
Types of Reactions
Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Compound A : (±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate ()
- CAS No.: Not specified.
- Molecular Formula : C₁₀H₁₆N₂O₃
- Molecular Weight : 212.25 g/mol.
- Key Differences :
- Substituent : Ethyl ester (position 5) vs. tert-butyl carbamate (position 1).
- Core Structure : Pyrrolo[3,2-c]pyridine (positional isomer of the target compound).
- Configuration : Trans vs. cis stereochemistry.
- Trans-configuration could alter ring puckering and intermolecular interactions in crystal packing .
Compound B : cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (–8)
- CAS No.: 146231-54-1.
- Molecular Formula: C₁₂H₁₉NO₃.
- Molecular Weight : 225.28 g/mol.
- Key Differences :
- Core Structure : Cyclopenta[c]pyrrole (5-membered fused ring) vs. pyrrolo[3,2-b]pyridine (6-membered fused ring).
- Substituents : Similar tert-butyl carbamate group but at position 2.
- Safety profiles differ: Compound B exhibits acute oral toxicity (H302), skin irritation (H315), and serious eye irritation (H319), necessitating stringent handling protocols .
Physicochemical Properties
Key Observations :
- The tert-butyl group in the target compound and Compound B increases molecular weight marginally compared to Compound A.
- Compound B’s higher boiling point suggests greater thermal stability, likely due to its smaller, less strained fused-ring system .
Biological Activity
Cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (CAS No. 1932182-85-8) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₂H₂₀N₂O₃
- Molecular Weight : 240.30 g/mol
- InChIKey : GBUYMNJLJVTOPZ-RKDXNWHRSA-N
Pharmacological Profile
Research indicates that compounds similar to cis-tert-butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine derivatives exhibit various biological activities, including analgesic, sedative, and antinociceptive effects. The following sections summarize key findings regarding the biological activity of this compound.
Analgesic Activity
A study focusing on pyrrolo derivatives highlighted their analgesic properties through various animal models. In particular, the compounds demonstrated significant efficacy in the "writhing" test, a common method for assessing pain relief:
| Compound | ED50 (mg/kg) | Comparison with Aspirin |
|---|---|---|
| Morphine | 2.44 | Higher than aspirin (39.15) |
| Tested Pyrrolo Derivatives | 0.4 - 2.80 | Similar or higher than morphine |
These results suggest that the derivatives may possess a unique mechanism of action involving both cyclooxygenase (COX) inhibition and opioid receptor activation at varying doses .
Sedative Effects
In addition to analgesic properties, some studies have reported sedative effects associated with pyrrolo derivatives. For instance, specific compounds inhibited spontaneous locomotor activity in mice significantly:
| Compound | Locomotor Activity Inhibition (%) |
|---|---|
| Tested Pyrrolo Derivatives | Up to 70% |
This inhibition suggests potential applications in treating anxiety and sleep disorders .
The proposed mechanisms for the biological activity of cis-tert-butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine derivatives include:
- Opioid Receptor Modulation : Some derivatives have shown affinity for mu-opioid receptors, which are crucial for mediating analgesic effects.
- COX Inhibition : The ability to inhibit COX enzymes contributes to anti-inflammatory and analgesic properties.
- Interaction with Neurotransmitter Systems : The sedative effects may be linked to modulation of neurotransmitter levels in the central nervous system.
Study on Analgesic Efficacy
A study published in Molecules explored various pyrrolo derivatives' analgesic efficacy compared to standard analgesics like aspirin and morphine. The findings indicated that certain derivatives exhibited comparable or superior efficacy in pain relief models, suggesting their potential as new analgesics with fewer side effects than traditional opioids .
Sedative Properties Investigation
Another research effort investigated the sedative properties of these compounds using a thiopental sleep test in mice. The results indicated that some derivatives significantly prolonged sleep duration, supporting their potential use as sedatives in clinical settings .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing cis-tert-Butyl 5-oxooctahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, and how are stereochemical outcomes controlled?
- Methodological Answer : The compound is typically synthesized via Boc-protection of the pyrrolopyridine core, followed by cyclization and oxidation steps. Stereochemical control is achieved through reaction conditions (e.g., temperature, solvent polarity) and catalytic asymmetric methods. For example, tert-butyl carbamate intermediates are used to stabilize reactive nitrogen centers during ring closure . Purification often involves column chromatography with gradients of ethyl acetate/hexane, monitored by TLC or HPLC.
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : 1H/13C NMR to confirm stereochemistry and absence of diastereomers (e.g., coupling constants in NOESY for cis configuration) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C12H19NO3; calc. 225.28 g/mol) .
- HPLC : Reverse-phase chromatography (C18 column) with UV detection at 210–260 nm to assess purity (>95% threshold for research use) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on SDS
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. For aerosol generation, use NIOSH-approved P95 respirators .
- Ventilation : Work in a fume hood to avoid inhalation (acute oral toxicity: OSHA Category 4; respiratory irritation: Category 3) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise in resolving its bicyclic structure?
- Methodological Answer : SHELXL refinement involves:
- Data Collection : High-resolution X-ray diffraction (λ = 0.710–1.541 Å) to resolve the fused pyrrolopyridine ring system.
- Modeling : Assign anisotropic displacement parameters (ADPs) for non-hydrogen atoms; hydrogen atoms are placed geometrically.
- Challenges : Overlapping electron density in the octahydro ring system may require constraints (e.g., DFIX for bond lengths) or twin refinement for pseudosymmetry. SHELX’s robust weighting scheme (WGHT) minimizes bias from weak data .
Q. What computational strategies are effective in analyzing the compound’s conformational flexibility and its impact on biological activity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., water or DMSO) using AMBER or CHARMM force fields to assess ring puckering and Boc-group rotation.
- Docking Studies : Use AutoDock Vina to predict binding poses in target proteins (e.g., kinase inhibitors), focusing on hydrogen bonding with the carbonyl group .
- QM/MM : Hybrid quantum mechanics/molecular mechanics to evaluate electronic effects on reactivity (e.g., oxo-group nucleophilicity) .
Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies for this compound?
- Methodological Answer :
- Dose-Response Analysis : Compare LD50 values (oral: Category 4; ~300–2000 mg/kg) with in vitro cytotoxicity (IC50) in hepatocyte assays. Discrepancies may arise from metabolic activation (e.g., CYP450-mediated detoxification in vivo) .
- Species-Specific Factors : Test metabolite profiles in microsomal models (human vs. rodent) to identify interspecies variability .
- Alternative Assays : Replace animal studies with organ-on-chip systems for respiratory irritation assessment (OECD TG 436) .
Q. What strategies optimize the compound’s stability under varying storage conditions?
- Methodological Answer :
- Degradation Studies : Accelerated stability testing (40°C/75% RH) monitored by LC-MS to identify hydrolysis products (e.g., tert-butyl alcohol from Boc cleavage) .
- Storage Recommendations : Lyophilized form stored at –20°C under argon; solutions in anhydrous DMSO (≤1 mM) to prevent moisture ingress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
